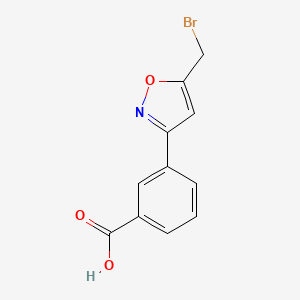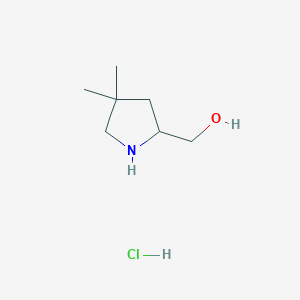![molecular formula C12H21NO6 B1450450 Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]- CAS No. 848242-88-6](/img/structure/B1450450.png)
Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-
Vue d'ensemble
Description
Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, also known as 4-(N-Boc-amino)-1,6-heptanedioic acid, is a chemical compound with the molecular formula C14H25NO6 . It is widely used in scientific research and offers immense potential in various applications, including drug synthesis, polymer chemistry, and material science.
Molecular Structure Analysis
The molecular weight of Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]- is 303.35 . The detailed molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]- has a predicted boiling point of 399.0±37.0 °C and a predicted density of 1.086±0.06 g/cm3 . Its pKa is predicted to be 11.91±0.46 .Applications De Recherche Scientifique
Biomass Conversion and Sustainable Materials
Heptanedioic acid derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, are being explored for their potential in sustainable material production. These derivatives can be obtained from plant biomass, like hexose carbohydrates and lignocellulose, and are considered an alternative feedstock for the chemical industry. They hold promise for replacing non-renewable hydrocarbon sources and are being studied for applications in producing monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).
Bioactive Compounds and Pharmacology
Carboxylic acids and their derivatives, including heptanedioic acid derivatives, are known for their biological activities. These compounds have been used as bioactive substances in drugs, bone targeting agents, and for designing supramolecular materials. Their applications span various fields including chemistry, biology, and physics, making their synthesis a crucial aspect of numerous research projects. The pharmacological importance of these compounds, due to their structural analogy with phosphate moieties and coordination properties, is also a significant area of study (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Carbon Capture and Environmental Applications
Derivatives of heptanedioic acid are being investigated for their potential in environmental applications, particularly in carbon capture and storage (CCS). Amino acid salt solutions, which can include heptanedioic acid derivatives, are considered promising CO2 absorbents due to their lower evaporation rates, reduced degradation issues, and environmental friendliness. These solutions are part of ongoing research aimed at developing more effective and sustainable methods for carbon capture, thereby reducing greenhouse gas emissions (Zhang, Li, Zhang, Wang, Soltanian, & Olabi, 2018).
Biotechnological and Chemical Synthesis Applications
Heptanedioic acid derivatives are also significant in biotechnological and chemical synthesis applications. Lactic acid, for example, an important hydroxycarboxylic acid commercially produced from biomass, is used in synthesizing biodegradable polymers and can be considered a feedstock for green chemistry. Lactic acid and its derivatives, potentially including heptanedioic acid derivatives, have been used to produce valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through both chemical and biotechnological routes. These processes are part of a broader movement towards more sustainable and environmentally friendly production methods (Gao, Ma, & Xu, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(18)13-8(4-6-9(14)15)5-7-10(16)17/h8H,4-7H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMSTDAWIAVWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B1450369.png)









![3-butyl-2-((1E,3Z,5E)-5-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-3-chloropenta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1450387.png)

